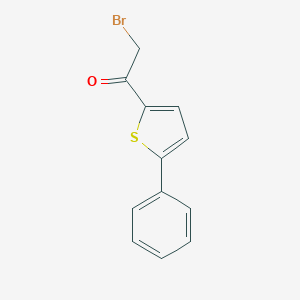

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Übersicht

Beschreibung

Synthesis Analysis The synthesis of similar brominated compounds often involves halogenation reactions. For instance, α-bromo chalcones containing a thiophene ring are prepared by condensing 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination with bromine (Budak & Ceylan, 2009). This methodology can be adapted for synthesizing 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis Molecular structure analysis typically involves computational and spectroscopic methods to determine the geometry, electronic distribution, and interactions within a molecule. For compounds with similar complexity, techniques such as FT-IR, NMR, and X-ray crystallography are employed to elucidate their structure. For example, the molecular structure and vibrational assignments of related compounds have been investigated, revealing insights into their geometric and electronic features (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone and its derivatives have been synthesized and characterized, indicating its utility in creating α-bromo chalcones containing 2-thiene ring. These compounds are prepared through condensation reactions followed by bromination and dehydrobromination, showcasing their potential in chemical synthesis and modification for various applications (Budak & Ceylan, 2009).

Biomedical Applications

In biomedical research, derivatives of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone have been investigated for their biological activities. For instance, compounds synthesized from phenacyl bromide derivatives showed potential as cholinesterase inhibitors, suggesting applications in treating diseases related to the cholinergic system, such as Alzheimer's disease (Abu Mohsen et al., 2014).

Interaction with Amines

The compound's interaction with amines to synthesize di(2-thienyl)azolo[a]pyridinium derivatives indicates its versatility in forming complex heterocyclic compounds. These interactions and the subsequent formation of quaternary salts leading to cyclized products highlight its importance in the development of novel chemical entities with potential application in material science and pharmacology (Potikha et al., 2010).

Anti-inflammatory Activities

Additionally, the synthesis of novel thienochromene derivatives from related bromoethanone compounds demonstrates the compound's potential in creating anti-inflammatory agents. These synthesized compounds have shown promising anti-inflammatory activities, suggesting their use in developing new therapeutic agents for inflammation-related conditions (Ouf et al., 2015).

Anticancer and Antibacterial Applications

Further studies on novel thieno[2, 3-d]pyrimidines and their antibacterial activity, synthesized from related bromoethanone compounds, underline the potential of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone derivatives in contributing to the development of new antimicrobial and anticancer drugs. These studies demonstrate the compound's utility in synthesizing structurally diverse molecules with significant biological activities (Salahuddin et al., 2009).

Eigenschaften

IUPAC Name |

2-bromo-1-(5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIAFAJKOBVLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379978 | |

| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

CAS RN |

10531-43-8 | |

| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)